molecular formula C11H9NO2S B1380903 5-Benzyl-1,3-thiazole-4-carboxylic acid CAS No. 864437-46-7

5-Benzyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B1380903
CAS No.: 864437-46-7
M. Wt: 219.26 g/mol
InChI Key: HVKBEODEJZOBGK-UHFFFAOYSA-N
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Description

5-Benzyl-1,3-thiazole-4-carboxylic acid is a compound with the molecular weight of 219.26 . The compound is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9NO2S/c13-11(14)10-9(15-7-12-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 219.26 .

Scientific Research Applications

Synthesis and Biological Screening
Thiazole derivatives, including 5-Benzyl-1,3-thiazole-4-carboxylic acid, have been extensively studied for their diverse biological activities. These compounds are known for their antibacterial, antitubercular, anticancer, antifungal, and anti-inflammatory properties. Research has shown that certain thiazole carboxamide derivatives exhibit significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. The structural modifications of these compounds, such as the introduction of benzyl or chlorobenzyl groups, have been found to influence their biological activities, including antibacterial and antifungal effects (Mhaske et al., 2011).

Antibacterial Studies
The synthesis of 2-Amino-5-Aryl-1,3-Thiazole-4-Carboxylic Acid derivatives and their subsequent transformation into various bioactive compounds has been reported. These derivatives have shown promise in antibacterial studies, indicating the potential of this compound and its analogs in developing new antibacterial agents. The structural elucidation of these compounds has been supported by spectroscopic data, underlining the importance of precise molecular design in enhancing biological efficacy (Al Dulaimy et al., 2017).

Design and Drug Discovery Applications
Further research has focused on designing and synthesizing hydroxy-substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as novel building blocks in drug discovery. These compounds offer versatile scaffolds for substitution, enabling the exploration of chemical space around the molecule to find potential ligands for various biological targets. Such derivatives highlight the adaptability of thiazole-based compounds in medicinal chemistry and their potential in the discovery of new therapeutic agents (Durcik et al., 2020).

Antitumor and Anticancer Properties
The exploration of thiazole derivatives, including those based on this compound, extends to their antitumor and anticancer properties. Novel thiazole compounds have been synthesized and evaluated for their antitumor activities, with some showing promising results against various cancer cell lines. This underscores the potential of thiazole derivatives in oncology, offering a pathway to the development of new anticancer drugs (Horishny et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for 5-Benzyl-1,3-thiazole-4-carboxylic acid are not mentioned in the retrieved data, research into similar compounds suggests potential areas of interest .

Biochemical Analysis

Biochemical Properties

5-Benzyl-1,3-thiazole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the thiazole ring in this compound can participate in nucleophilic and electrophilic reactions, affecting enzyme catalysis and protein interactions . The compound has been shown to interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . Additionally, it can modulate the activity of various receptors and signaling molecules, thereby influencing cellular responses.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced proliferation . Its influence on cellular metabolism includes the modulation of metabolic enzymes and pathways, affecting energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. For instance, the compound’s interaction with topoisomerase II results in the stabilization of the enzyme-DNA complex, leading to DNA cleavage and cell death . Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity . These molecular interactions contribute to the compound’s biological effects and therapeutic potential.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, maintaining its activity over extended periods Long-term studies have indicated that this compound can induce sustained changes in gene expression and cellular metabolism, leading to prolonged biological effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant toxicity. These findings highlight the importance of dosage optimization in the development of this compound-based therapies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, affecting energy production and biosynthesis . Additionally, this compound can influence the levels of metabolites, such as ATP and NADH, thereby impacting cellular energy balance and redox status .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters and solute carriers . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions determine the compound’s bioavailability and efficacy in different cellular and tissue contexts.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . In the nucleus, this compound can interact with DNA and nuclear proteins, influencing gene expression and DNA repair . In the mitochondria, it can affect mitochondrial function and energy production . These subcellular localizations are essential for the compound’s biological effects and therapeutic potential.

Properties

IUPAC Name

5-benzyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c13-11(14)10-9(15-7-12-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKBEODEJZOBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(N=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864437-46-7
Record name 5-benzyl-1,3-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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